molecular formula C18H17NO3 B367216 1-(2-propoxybenzyl)-1H-indole-2,3-dione CAS No. 797780-64-4

1-(2-propoxybenzyl)-1H-indole-2,3-dione

Cat. No.: B367216
CAS No.: 797780-64-4
M. Wt: 295.3g/mol
InChI Key: CLKGSYXRSMWXLF-UHFFFAOYSA-N
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Description

1-(2-Propoxybenzyl)-1H-indole-2,3-dione is a synthetic derivative of the privileged indole-2,3-dione (isatin) scaffold . With the molecular formula C18H17NO3 , this compound is part of a class of molecules known for their significant versatility in organic synthesis and medicinal chemistry research. The core isatin structure is a synthetically versatile substrate that can be used to synthesize a large variety of heterocyclic compounds, serving as a valuable raw material for building more complex structures . While specific biological data for this propoxybenzyl-derivative may be limited, compounds within this structural family have demonstrated a range of research-relevant activities. Related indole-2,3-dione analogs have been investigated as inhibitors of enzymes such as ribosyldihydronicotinamide dehydrogenase [quinone] . The structural features of this compound, including the propoxybenzyl moiety, make it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the development of novel heterocyclic compounds with potential pharmacological properties. As with all isatin derivatives, it provides multiple sites for chemical modification, enabling its use in Pfitzinger-type reactions and other synthetic transformations to create diverse chemical libraries . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-propoxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKGSYXRSMWXLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Propoxybenzyl 1h Indole 2,3 Dione

Historical Overview of Isatin (B1672199) Synthesis Relevant to N-Substitution

The foundational methods for synthesizing the isatin core, such as the Sandmeyer, Stolle, and Gassman procedures, have been the bedrock of isatin chemistry for over a century. nih.gov The Sandmeyer process, in particular, involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an oximinoacetanilide, which is then cyclized in strong acid to yield the isatin. nih.gov While traditionally used for creating the core isatin ring system, these methods laid the groundwork for subsequent N-substitution reactions. mdpi.com The development of N-substituted isatins became a significant area of interest as researchers sought to enhance the pharmacological properties of the isatin scaffold. nih.gov Early approaches to N-substitution often involved a two-step process: initial synthesis of the isatin core followed by a separate N-alkylation or N-arylation step. researchgate.net

Targeted Synthesis of the 1-(2-propoxybenzyl) Moiety

The introduction of the 2-propoxybenzyl group at the N-1 position of the isatin ring is a key step in the synthesis of the target compound. This is typically achieved through N-alkylation reactions.

The most direct method for synthesizing 1-(2-propoxybenzyl)-1H-indole-2,3-dione involves the N-alkylation of isatin with a 2-propoxybenzyl halide, such as 2-propoxybenzyl chloride or bromide. This reaction is generally carried out by first generating the isatin anion with a suitable base, followed by treatment with the alkylating agent. nih.gov

Common bases used for this purpose include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium fluoride (B91410) on alumina (B75360) (KF/alumina). semanticscholar.orgnih.govresearchgate.net The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN) being frequently employed. semanticscholar.orgnih.gov For instance, a general procedure would involve stirring isatin with a base like K₂CO₃ in DMF, followed by the addition of 2-propoxybenzyl halide. nih.gov Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netnih.gov

Table 1: Common Conditions for N-Alkylation of Isatin

BaseSolventConditionsReference
K₂CO₃ or Cs₂CO₃DMF or NMPMicrowave or Conventional Heating nih.gov
KF/aluminaAcetonitrileMicrowave or Reflux semanticscholar.orgresearchgate.net
NaHDMFNot specified nih.gov

While direct alkylation with halides is common, other coupling reactions can also be employed for N-substitution of isatins. For instance, N-alkylation can be achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Lewis acid catalyst. rsc.org This method provides an alternative route to N-alkyl isatins. rsc.org Another approach involves the use of organocatalysis, such as the prolinol-catalyzed iminium activation of enals for asymmetric N-alkylation. rsc.org While not specifically documented for the 2-propoxybenzyl group, these methods represent viable alternative strategies that could be adapted for the synthesis of this compound.

Multi-Step Reaction Pathways for the Complete Compound Architecture

The synthesis of this compound can also be conceptualized through multi-step pathways that build the entire molecule from simpler precursors. One such strategy involves the synthesis of the N-substituted aniline first, followed by a cyclization reaction to form the isatin ring. For example, 2-propoxybenzylamine could be reacted with a suitable aniline derivative, and the resulting N-(2-propoxybenzyl)aniline could then be subjected to a cyclization method, such as a modified Sandmeyer or Stolle synthesis, to construct the isatin core. mdpi.com

Another multi-step approach could involve the synthesis of an N-(2-propoxybenzyl) substituted indole (B1671886), followed by oxidation to the corresponding isatin. nih.gov This method provides an alternative route to the final product, bypassing the direct N-alkylation of a pre-formed isatin ring. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing this compound efficiently. Studies on the N-alkylation of isatins have shown that the choice of base, solvent, and reaction temperature or irradiation power (in the case of microwave synthesis) can significantly impact the yield and purity of the product. semanticscholar.orgnih.gov For example, in microwave-assisted N-alkylation, a screening of different bases and solvents revealed that K₂CO₃ or Cs₂CO₃ in DMF or N-methyl-2-pyrrolidinone (NMP) often provides the best results. nih.govnih.gov The use of a large excess of a solid-supported base like KF/alumina has also been shown to be effective, particularly under microwave conditions. semanticscholar.orgresearchgate.net The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the highest yield of the desired N-substituted isatin in the shortest reaction time. researchgate.net

Advanced Structural Elucidation and Spectroscopic Analysis

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (If Applicable)

Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount in the field of stereochemistry for the non-destructive assignment of the absolute configuration of chiral molecules. The primary techniques in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. This differential absorption is only observed for chiral molecules and is plotted as the Cotton effect, which can be positive or negative depending on the molecule's stereochemistry and the electronic transitions involved. By comparing experimentally obtained ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the molecule can be unequivocally determined.

VCD spectroscopy operates on a similar principle but measures the differential absorption of left and right circularly polarized light in the infrared region. This provides information about the stereochemistry arising from the vibrational modes of the molecule. VCD is a powerful complementary technique to ECD, offering a detailed probe of the molecule's three-dimensional structure.

The applicability of these techniques to "1-(2-propoxybenzyl)-1H-indole-2,3-dione" is conditional on the presence of chirality. The nominal structure of this compound does not inherently possess a stereocenter and is therefore achiral. However, if a stereocenter were introduced—for instance, through substitution on the propoxy chain (e.g., at the 2-position of the propyl group, creating a stereogenic center) or through the introduction of atropisomerism via bulky substituents that restrict bond rotation—then the resulting enantiomers could be distinguished using chiroptical spectroscopy.

A comprehensive review of scientific literature and chemical databases indicates that no studies on the chiroptical spectroscopy (ECD or VCD) of this compound have been published. Consequently, there is no available experimental or computational data regarding its stereochemical assignment using these methods. Research on the chiroptical properties of related isatin (B1672199) derivatives has been conducted in other contexts, but specific findings for the title compound are not present in the public domain. Should chiral variants of this molecule be synthesized in the future, ECD and VCD would be indispensable tools for their structural elucidation.

Theoretical and Computational Investigations of 1 2 Propoxybenzyl 1h Indole 2,3 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine the behavior of 1-(2-propoxybenzyl)-1H-indole-2,3-dione at the electronic level. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure of molecules, offering a trade-off between computational cost and accuracy. nih.gov

Molecular orbital (MO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the isatin (B1672199) core contains multiple electronegative oxygen and nitrogen atoms, which would significantly influence the electron distribution. The HOMO is likely to be distributed over the indole (B1671886) ring and the benzyl (B1604629) substituent, while the LUMO is expected to be localized on the electron-deficient dione (B5365651) moiety of the isatin core. This distribution suggests that the C2 and C3 carbonyl carbons are susceptible to nucleophilic attack.

Table 1: Hypothetical Molecular Orbital Parameters for this compound

ParameterHypothetical Value (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-2.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.5Indicator of chemical stability and reactivity

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific DFT calculations would be required to determine the precise values for this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atoms of the indole-2,3-dione moiety due to their high electronegativity. researchgate.net Conversely, the area around the hydrogen atom of the indole nitrogen (if it were unsubstituted) and the carbonyl carbons would exhibit a positive potential. The propoxybenzyl group would introduce additional regions of varying potential. This visual representation helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, the linkage between the benzyl group and the indole nitrogen allows for considerable conformational flexibility. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. These simulations can reveal how the molecule folds and how the propoxybenzyl group orients itself relative to the isatin core. Understanding the accessible conformations is critical, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Furthermore, MD simulations can effectively model the interactions between the solute and solvent molecules. By simulating this compound in a box of water molecules, for instance, one can study the formation and dynamics of hydrogen bonds and analyze how the solvent influences the molecule's conformation.

Molecular Docking Studies with Select Protein Targets (e.g., Enzyme Active Sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein target. The isatin scaffold is known to be a pharmacophore for various biological activities, including inhibition of enzymes like cyclooxygenases (COX) and caspases. mdpi.comnih.govnih.gov

A docking study of this compound would involve placing the molecule into the binding pocket of a target protein. The algorithm would then sample a large number of possible conformations and orientations, scoring them based on factors like intermolecular forces, geometric complementarity, and desolvation penalties. The resulting docking score provides an estimate of the binding affinity.

Table 2: Illustrative Molecular Docking Results for Isatin Derivatives against COX-2

CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Isatin Derivative A-9.5Arg120, Tyr355, Ser530
Isatin Derivative B-8.8Arg120, Val523, Ser353
This compound Not AvailableWould likely involve hydrophobic and hydrogen bond interactions

Note: This table presents example data for related compounds to illustrate the type of information obtained from docking studies. Specific docking of this compound would be required to identify its potential binding mode and affinity for specific targets.

The analysis of the docked pose can reveal key interactions, such as hydrogen bonds between the carbonyl oxygens of the dione and amino acid residues in the active site, or hydrophobic interactions involving the benzyl and propoxy groups. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govnih.gov By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.

To develop a QSAR model for a series of this compound derivatives, one would first need a dataset of compounds with measured biological activity (e.g., IC50 values for enzyme inhibition). For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates the descriptors to the activity. nih.gov A robust QSAR model can help to form mechanistic hypotheses. For example, if a descriptor related to the size of the substituent on the benzyl ring is found to be significant, it might suggest a steric constraint within the protein's binding pocket.

Cheminformatics Approaches for Chemical Space Exploration of Derivatives

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. It can be a powerful tool for exploring the chemical space around a lead compound like this compound to design new derivatives with potentially improved properties. mdpi.comnih.gov

One common approach is to create a virtual library of derivatives by systematically modifying the parent structure. For example, different substituents could be placed on the benzyl ring, or the propoxy group could be replaced with other alkyl chains or functional groups. For each of these virtual compounds, various properties can be calculated, such as physicochemical properties (molecular weight, LogP), and they can be assessed for "drug-likeness" using criteria like Lipinski's Rule of Five. nih.gov

Self-organizing maps (SOMs) and other clustering techniques can be used to visualize the chemical diversity of the designed library and compare it to known active compounds. mdpi.com This exploration of chemical space can guide synthetic efforts by identifying novel derivatives that are predicted to have favorable properties, thus prioritizing the synthesis of the most promising candidates.

In Vitro Biological Evaluation and Mechanistic Studies

Investigation of Cellular Growth Inhibition Mechanisms in Defined Cell Lines

No published studies were found that investigated the cellular growth inhibition mechanisms of 1-(2-propoxybenzyl)-1H-indole-2,3-dione.

Cell Cycle Perturbation Analysis

There is no available data from cell cycle analysis studies, such as flow cytometry, to indicate whether this compound induces cell cycle arrest in any specific phase (e.g., G0/G1, S, or G2/M) in cancer cell lines.

Apoptosis Induction Pathways in Cellular Models

Information regarding the ability of this compound to induce programmed cell death (apoptosis) is not available. Consequently, there are no findings on its potential to activate key apoptotic proteins like caspases or to alter the expression of Bcl-2 family proteins.

Autophagy Modulation in Cell Culture

The effect of this compound on the process of autophagy in cellular models has not been reported in the scientific literature.

Enzyme Inhibition Kinetics and Target Identification

No studies have been published detailing the enzymatic targets of this compound or its inhibition kinetics.

Determination of IC₅₀ and Kᵢ Values for Specific Enzymes

There are no reported half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for this compound against any specific enzymes, such as kinases, caspases, or carboxylesterases.

Mechanistic Classification of Enzyme Inhibition (e.g., Competitive, Non-competitive)

Without target identification and kinetic studies, the mechanistic classification of how this compound might inhibit an enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) remains unknown.

Receptor Binding Affinity and Ligand-Receptor Interaction Studies

The interaction of isatin (B1672199) derivatives with various biological receptors is a key area of investigation. Studies on analogous compounds suggest that the N-substituent plays a crucial role in determining binding affinity and selectivity. For instance, a series of N'-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene) hydrazide derivatives were synthesized and evaluated for their antiproliferative activity against the estrogen receptor-positive (ER+) MCF-7 breast cancer cell line. frontiersin.org Molecular docking and subsequent in vitro assays revealed that these compounds could bind to the ligand-binding domain of the estrogen receptor α (ERα). frontiersin.org

One of the most potent compounds from this study, designated as 5i, demonstrated significant antiproliferative activity with an IC50 value of 9.29 ± 0.97 µM in MCF-7 cells. frontiersin.org Further investigation showed that compound 5i downregulated the protein levels of ERα in a dose-dependent manner, suggesting it may act as an ERα degrader. frontiersin.org Molecular dynamics simulations supported a stable interaction between the isatin-based ligand and the ERα protein. frontiersin.org This indicates that N-benzyl isatin scaffolds, such as this compound, may have the potential to interact with nuclear hormone receptors, a property largely influenced by the nature of the substituents on the benzyl (B1604629) ring and the isatin core.

Modulation of Intracellular Signaling Pathways (e.g., Kinase Inhibition, Phosphorylation Cascades)

The isatin core is a recognized scaffold for the development of kinase inhibitors, which are crucial regulators of intracellular signaling. mdpi.com Kinases are enzymes that control a wide array of cellular processes, including proliferation, differentiation, and apoptosis, and their dysregulation is linked to numerous diseases. wisdomlib.org

N-substituted isatin derivatives have been shown to inhibit several types of kinases. For example, a series of N-benzylated isatin oximes were designed as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov X-ray crystallography aided in the design of compounds that were selective for JNK3 over other kinases like p38 MAP kinase. nih.gov

Furthermore, isatin derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.net Computational docking studies of N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide showed favorable binding affinity to the CDK2 active site, stabilized by hydrogen bonds and hydrophobic interactions. mdpi.com The oxindole (B195798) scaffold, a close relative of isatin, is present in several FDA-approved multi-kinase inhibitors like Sunitinib, which targets multiple receptor tyrosine kinases. mdpi.com These findings suggest that this compound could potentially modulate intracellular signaling cascades through kinase inhibition, with its specific activity profile being dependent on its interaction with the ATP-binding pocket of target kinases.

Effects on Cellular Metabolism in Controlled Environments

Isatin derivatives have been shown to influence cellular metabolic pathways, notably through the inhibition of aldehyde dehydrogenases (ALDHs). These enzymes are critical for the metabolism of both endogenous and exogenous aldehydes. A study on a series of substituted indole-2,3-diones revealed their potential as inhibitors of various ALDH isoenzymes, including ALDH1A1, ALDH2, and ALDH3A1. nih.govacs.org

The inhibitory potency and selectivity of these compounds were found to be highly dependent on the nature of the substitution on the indole-2,3-dione ring system. nih.govacs.org Specifically, compounds with a benzyl moiety attached to the indole (B1671886) nitrogen via an alkyl chain linker were among the most potent inhibitors of ALDH1A1 and ALDH2. nih.govacs.org The length of the alkyl linker and the presence of halogen substitutions on the isatin ring were found to modulate the inhibitory activity. For instance, longer alkyl chains generally favored ALDH1A1 inhibition. nih.govacs.org

Antimicrobial Activity against Defined Microbial Strains

The 1H-indole-2,3-dione (isatin) scaffold is a well-established pharmacophore in the discovery of new antimicrobial agents. Numerous studies have demonstrated that N-substituted isatin derivatives possess significant activity against a range of pathogenic microbes.

In one study, Schiff bases of N-benzyl isatin derivatives were synthesized and evaluated for their in vitro antimicrobial activity against several bacterial strains. While the compounds showed no antifungal activity against Candida albicans, they exhibited moderate antibacterial activity at a concentration of 5mg/mL against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. sysrevpharm.org Another study focusing on new derivatives of N-benzyl-5-bromo isatin found that some of the synthesized compounds displayed good antibacterial activity against E. coli, P. aeruginosa, Bacillus cereus, and S. aureus. uobaghdad.edu.iq

The nature of the substitution on the isatin ring and at the N-1 position is critical for the antimicrobial potency. For example, the introduction of a bromo group at the C-5 position of the isatin moiety has been shown to significantly enhance anti-inflammatory and, in some cases, antimicrobial potential. pkheartjournal.combrieflands.com The mechanism of action for the antibacterial effects of isatin derivatives is thought to involve interference with microbial cell constituents, potentially through the formation of hydrogen bonds via the azomethine group in Schiff base derivatives, leading to disruption of normal cellular processes. sysrevpharm.org

Compound TypeTest OrganismActivity LevelReference
N-benzylisatin Schiff basesStaphylococcus aureusModerate sysrevpharm.org
N-benzylisatin Schiff basesBacillus subtilisModerate sysrevpharm.org
N-benzylisatin Schiff basesEscherichia coliModerate sysrevpharm.org
N-benzylisatin Schiff basesKlebsiella pneumoniaInactive sysrevpharm.org
N-benzylisatin Schiff basesCandida albicansInactive sysrevpharm.org
N-benzyl-5-bromo Isatin derivativesE. coliGood uobaghdad.edu.iq
N-benzyl-5-bromo Isatin derivativesP. aeruginosaGood uobaghdad.edu.iq
N-benzyl-5-bromo Isatin derivativesBacillus cereusGood uobaghdad.edu.iq
N-benzyl-5-bromo Isatin derivativesS. aureusGood uobaghdad.edu.iq

Anti-inflammatory Response in In Vitro Systems

The isatin nucleus is a key structural motif in a variety of compounds exhibiting anti-inflammatory properties. chula.ac.thnih.govchula.ac.th The anti-inflammatory potential of isatin derivatives is often evaluated in vitro by measuring their ability to suppress the production of inflammatory mediators in activated immune cells, such as macrophages.

A study on halogenated isatin derivatives investigated their anti-neuroinflammatory activity in lipopolysaccharide (LPS)-activated BV2 microglia cells. mdpi.com It was found that substitutions at the N-1 position and on the aromatic ring of the isatin core were crucial for modulating their activity. Certain N-alkylated and chlorinated derivatives were effective at reducing the release of nitric oxide (NO), a key inflammatory mediator, as well as the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) at a concentration of 25 µM. mdpi.com

The mechanism of anti-inflammatory action for some isatin derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, major drivers of inflammation and pain. nih.gov Molecular docking studies have shown that certain isatin derivatives can fit into the active sites of COX-1 and COX-2 enzymes, with some compounds showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. nih.gov This selectivity is a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. The nature of the substituent at the N-1 position of the isatin nucleus has been shown to play a significant role in modulating these anti-inflammatory properties. chula.ac.thchula.ac.th

Compound TypeIn Vitro ModelEffectReference
Halogenated Isatin DerivativesLPS-activated BV2 microgliaInhibition of NO release mdpi.com
N-alkylated Isatin DerivativesLPS-activated BV2 microgliaInhibition of IL-6 and TNF-α mdpi.com
2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivativesMolecular dockingGood binding scores for COX-2 nih.gov
1,3 substituted isatin derivativesCroton oil-induced ear edema testSignificant inflammation reduction chula.ac.thchula.ac.th

Antioxidant Activity in Cellular and Cell-Free Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. The indole nucleus, a core component of isatin, is found in many compounds with antioxidant properties. nih.gov

The antioxidant potential of N-substituted indole derivatives has been evaluated using various in vitro assays. nih.gov Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the reducing power assay. In a study of novel N-substituted indole derivatives, several compounds demonstrated potent antioxidant activity, comparable to the standard antioxidant, ascorbic acid. nih.gov Specifically, in the DPPH assay, compounds with certain heterocyclic moieties attached to the indole nitrogen showed significant radical scavenging capabilities. nih.gov

The antioxidant mechanism of indole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The electronic properties of the substituents on the indole ring and at the N-1 position can significantly influence this activity. The presence of the N-benzyl group in this compound, particularly with the electron-donating propoxy substituent, could potentially enhance its antioxidant capacity. While direct experimental data for this specific compound is lacking, the general findings for N-substituted indoles suggest that it may possess the ability to mitigate oxidative stress in cellular and cell-free systems.

Compound TypeAssayResultReference
N-Substituted Indole Derivatives (11a, 11b, 14b)DPPH AssayPotent activity, comparable to ascorbic acid nih.gov
N-Substituted Indole Derivatives (11b, 13b, 14b)Reducing Power AssayPotent activity, comparable to ascorbic acid nih.gov

Structure Activity Relationship Sar Studies of 1 2 Propoxybenzyl 1h Indole 2,3 Dione Derivatives

Impact of N1-Substituent Modifications on Biological or Mechanistic Profile

The nitrogen atom at the N1 position of the isatin (B1672199) ring is a common site for substitution, and the nature of the substituent plays a pivotal role in determining the biological activity of the resulting derivatives. researchgate.net The introduction of various alkyl or aryl groups at this position can modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with biological targets.

In the case of 1-(2-propoxybenzyl)-1H-indole-2,3-dione, the N1-substituent is a 2-propoxybenzyl group. Research on related N-substituted isatin derivatives indicates that the size and nature of the group at the N1 position can significantly impact their activity. For instance, studies on N-Mannich bases of isatin have shown that the type of amine incorporated influences the anti-HIV activity. nih.gov Specifically, morpholinomethyl substitution at the N1 position of the isatin moiety was found to be superior to other substituents in one study. nih.gov

Furthermore, the introduction of bulky and hydrophobic groups at the N1 position can enhance activity. For example, in a series of isatin derivatives targeting the SARS-COV 3C-like protease, substitution at the N1 position with a naphthalen-2-ylmethyl group, which is a bulky hydrophobic moiety, was shown to improve the inhibitory activity. nih.gov This suggests that the hydrophobic pocket of the target enzyme can accommodate such groups, leading to a better binding affinity.

The table below illustrates the impact of different N1-substituents on the biological activity of isatin derivatives, drawing from general findings in the literature.

N1-Substituent General Impact on Biological Activity Potential Implication for this compound
Small Alkyl Groups (e.g., methyl)Can lead to varied activity; in some cases, less active than unsubstituted or larger substituted analogs. nih.govThe propoxybenzyl group is significantly larger and more complex than a simple methyl group, suggesting a potentially different and more specific interaction with biological targets.
Benzyl (B1604629) and Substituted Benzyl GroupsThe electronic properties of substituents on the benzyl ring can fine-tune activity. For example, chloro- and fluoro-substituents have been shown to be important for inhibitory activity in some series. nih.govThe 2-propoxy group on the benzyl ring of the title compound introduces both steric bulk and potential hydrogen bond accepting capabilities, which can influence its binding mode.
Bulky Hydrophobic GroupsCan enhance binding to hydrophobic pockets in target proteins, leading to increased potency. nih.govThe 2-propoxybenzyl group contributes to the overall hydrophobicity of the molecule, which may be crucial for its biological profile.
Groups with Heteroatoms (e.g., morpholinomethyl)The presence of heteroatoms can introduce new hydrogen bonding opportunities, potentially increasing binding affinity and selectivity. nih.govThe oxygen atom in the propoxy group of the title compound could engage in hydrogen bonding with the target protein.

Role of the 2-propoxybenzyl Moiety in Molecular Recognition

The 2-propoxybenzyl moiety is a key feature of this compound, and it is expected to play a significant role in molecular recognition through a combination of steric, hydrophobic, and electronic interactions. The benzyl group itself provides a rigid scaffold that can position the propoxy group in a specific orientation relative to the isatin core.

The propoxy group, being an alkoxy substituent, can influence the electronic nature of the benzyl ring through its electron-donating effect. More importantly, the oxygen atom of the propoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with a hydrogen bond donor residue in the active site of a target protein. The propyl chain adds to the lipophilicity of this part of the molecule, which can be important for traversing cell membranes and for hydrophobic interactions within a binding pocket.

The position of the propoxy group at the ortho position of the benzyl ring is also significant. This substitution pattern can force the benzyl ring to adopt a specific conformation relative to the isatin core due to steric hindrance, which in turn can pre-organize the molecule for binding to its target.

The following table summarizes the potential roles of the different components of the 2-propoxybenzyl moiety.

Component of the Moiety Potential Role in Molecular Recognition
Benzyl RingProvides a rigid scaffold and can engage in π-π stacking interactions with aromatic amino acid residues in the target protein.
Propoxy Group (Oxygen Atom)Can act as a hydrogen bond acceptor, forming specific interactions with the biological target.
Propoxy Group (Propyl Chain)Contributes to the hydrophobicity of the molecule and can fit into lipophilic pockets of the target.
Ortho-Substitution PatternCan induce a specific conformation of the molecule, which may be favorable for binding.

Substituent Effects on the Indole (B1671886) Ring System and Their Research Implications

Research has shown that the introduction of electron-withdrawing or electron-donating groups on the aromatic ring of isatin can modulate its biological profile. For instance, halogenation at the C-5 position has been reported to be a successful strategy for increasing the inhibitory activity of isatin derivatives against bacteria, fungi, and viruses. researchgate.net In another example, C-5 and C-6 substituted isatin derivatives have shown increased binding affinity to monoamine oxidase (MAO) isoforms. nih.gov

These findings have significant implications for the further development of derivatives of this compound. By systematically introducing different substituents at positions 5 and 7 of the indole ring, it is possible to fine-tune the electronic properties and steric profile of the molecule to optimize its activity and selectivity for a particular biological target.

The table below outlines the effects of common substituents on the indole ring of isatin and their research implications.

Position on Indole Ring Type of Substituent Observed Effect on Biological Activity Research Implications for this compound Derivatives
C-5Halogens (e.g., Cl, Br, F)Often leads to an increase in biological activity, including antimicrobial and antiviral effects. researchgate.netSynthesis of 5-halo-1-(2-propoxybenzyl)-1H-indole-2,3-dione derivatives could lead to compounds with enhanced potency.
C-5Electron-donating groups (e.g., CH₃, OCH₃)Can modulate activity, with effects being target-dependent.Investigating the impact of electron-donating groups could reveal structure-activity relationships for specific biological targets.
C-5Electron-withdrawing groups (e.g., NO₂)Can significantly alter the electronic properties and may lead to increased activity in some cases.Exploration of derivatives with electron-withdrawing groups could be a fruitful avenue for developing more potent compounds.
C-6Various substituentsCan increase binding affinity to certain enzymes like MAO. nih.govModification at the C-6 position of this compound could be explored to enhance its activity against specific enzymes.

Stereochemical Influences on Molecular Activity

While this compound itself is not chiral, the introduction of chiral centers through modification can lead to stereoisomers with potentially different biological activities. Chirality can arise from the introduction of a stereocenter in a substituent on the N1-position or on the indole ring.

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules such as proteins and nucleic acids. Enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer being more active (eutomer) and the other less active or even having undesirable side effects (distomer).

For derivatives of this compound, introducing a chiral center, for example, by modifying the propoxy group to a sec-butoxy group, would result in a pair of enantiomers. These enantiomers would likely exhibit different affinities for a chiral binding site on a target protein due to the different spatial arrangement of the substituents.

The importance of stereochemistry is a well-established principle in medicinal chemistry. Therefore, if chiral derivatives of this compound were to be synthesized, the separation and individual biological evaluation of the stereoisomers would be crucial to fully understand their structure-activity relationships.

1 2 Propoxybenzyl 1h Indole 2,3 Dione As a Research Lead and Tool

Utility in Academic Medicinal Chemistry for Scaffold Diversification

The isatin (B1672199) core is considered a "privileged" scaffold, meaning it is capable of binding to multiple, diverse biological targets. mdpi.com The diversification of the isatin scaffold is a common strategy in medicinal chemistry to explore new chemical space and identify novel bioactive compounds. N-alkylation and N-arylation of the isatin nitrogen are frequently employed techniques to modulate the pharmacological properties of the resulting derivatives. nih.govresearchgate.net

The introduction of a benzyl (B1604629) group at the N1 position, as seen in 1-(2-propoxybenzyl)-1H-indole-2,3-dione, is a known approach to enhance the biological activity of isatin derivatives. mdpi.comnih.gov The benzyl moiety can engage in various non-covalent interactions with biological targets, including pi-stacking and hydrophobic interactions. The substitution pattern on the benzyl ring further allows for fine-tuning of the molecule's properties. In the case of this compound, the 2-propoxy group offers several advantages for scaffold diversification:

Modulation of Lipophilicity: The propoxy group increases the lipophilicity of the molecule compared to an unsubstituted benzyl group, which can influence its solubility, membrane permeability, and pharmacokinetic profile.

Steric Influence: The ortho-position of the propoxy group can influence the conformation of the benzyl ring relative to the isatin core, potentially leading to selective interactions with specific biological targets.

Metabolic Stability: The ether linkage of the propoxy group may offer greater metabolic stability compared to more labile functional groups.

By systematically modifying the alkoxy chain (e.g., methoxy, ethoxy, butoxy) or its position on the benzyl ring, a library of analogs can be synthesized to explore structure-activity relationships (SAR) and optimize for desired biological effects.

Table 1: Examples of N-Substituted Isatin Derivatives and their Biological Activities

Compound ClassSubstitution at N1Biological Activity
Isatin-based Caspase InhibitorsVaried, including benzyl groupsInhibition of caspase-3 and -7 nih.gov
Isatin-Indole HybridsBenzyl groupAntiproliferative activity nih.gov
N-Alkyl/Benzyl IsatinsAlkyl and benzyl groupsCytotoxicity, antiviral, caspase inhibition researchgate.net
Isatin-Nicotinohydrazide HybridsBenzyl or methyl groupsAntitubercular and antibacterial nih.gov

Applications as a Molecular Probe for Biological Pathway Investigations

Molecular probes are essential tools for elucidating complex biological pathways. Isatin derivatives have been successfully developed as molecular probes, particularly for studying apoptosis. The isatin scaffold is a key component of a class of potent and selective inhibitors of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govmedchemexpress.com

This compound, as a potential caspase inhibitor or a modulator of other biological targets, could be adapted for use as a molecular probe. Strategies to convert it into a research tool include:

Fluorophore Conjugation: Attaching a fluorescent tag to the molecule would allow for visualization of its subcellular localization and interaction with its target protein(s) using fluorescence microscopy.

Biotinylation: Incorporation of a biotin (B1667282) tag would enable the use of affinity-based pulldown assays to identify its binding partners from cell lysates.

Radiolabeling: Introduction of a radioactive isotope, such as carbon-14 (B1195169) or tritium, would facilitate its use in quantitative binding assays and autoradiography studies.

The development of such probes from the this compound scaffold would provide valuable tools for investigating the biological roles of its putative targets in a cellular context, without the immediate goal of therapeutic development.

Strategies for Academic Lead Optimization and Analogue Design (Excluding Clinical Aspects)

Lead optimization is a critical phase in drug discovery research, aiming to improve the potency, selectivity, and physicochemical properties of a lead compound. For this compound, several academic lead optimization strategies can be envisioned, focusing on non-clinical endpoints.

A systematic SAR study would be the cornerstone of such an effort. This would involve the synthesis and in vitro evaluation of a series of analogs to understand how structural modifications impact biological activity. Key areas for modification would include:

The Alkoxy Chain: Shortening, lengthening, or branching the propoxy chain could influence binding affinity and selectivity. For example, comparing the activity of methoxy, ethoxy, and isopropoxy analogs would provide insights into the steric and electronic requirements of the binding pocket.

The Benzyl Ring: Introducing various substituents (e.g., halogens, nitro groups, or additional alkyl groups) at different positions on the benzyl ring could further probe the interaction space with the target protein.

The Isatin Core: While maintaining the core isatin structure, substitutions on the aromatic ring of the isatin moiety (e.g., at the 5- or 7-position) could be explored to enhance activity or modulate properties.

Computational modeling and docking studies could be employed to rationalize the experimental SAR data and guide the design of new, more potent analogs. The goal of this academic exercise would be to generate a set of well-characterized compounds with a clear understanding of their SAR, which could then serve as a foundation for future, more translationally focused research.

Table 2: Hypothetical Analogs of this compound for SAR Studies

AnalogModificationRationale
1-(2-ethoxybenzyl)-1H-indole-2,3-dioneShorter alkoxy chainInvestigate the effect of steric bulk in the binding pocket.
1-(2-isopropoxybenzyl)-1H-indole-2,3-dioneBranched alkoxy chainProbe for specific hydrophobic interactions.
1-(4-propoxybenzyl)-1H-indole-2,3-dioneAltered substitution patternDetermine the importance of the ortho-positioning of the alkoxy group.
1-(2-propoxy-4-chlorobenzyl)-1H-indole-2,3-dioneHalogen substitutionExplore electronic effects and potential halogen bonding.
5-Bromo-1-(2-propoxybenzyl)-1H-indole-2,3-dioneSubstitution on isatin ringModulate the electronic properties of the isatin core.

Development of Derivations for Specific Biological Targets in Research Contexts

The isatin scaffold has been successfully derivatized to target a range of specific proteins. A notable example is the development of isatin sulfonamides as potent and selective inhibitors of caspase-3 and caspase-7. nih.gov These compounds have been instrumental in studying the role of these caspases in apoptosis.

Based on the known activities of related N-benzyl isatin derivatives, this compound could potentially be developed as a specific inhibitor for a variety of enzyme families, including but not limited to:

Caspases: As previously mentioned, the isatin core is a known caspase inhibitor scaffold. nih.govmedchemexpress.comnih.gov

Kinases: Various isatin derivatives have shown inhibitory activity against different protein kinases involved in cell signaling and cancer progression.

Monoamine Oxidases (MAOs): Some N-substituted indole (B1671886) derivatives have been identified as inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters. nih.gov

Cholinesterases: Derivatives of isoindoline-1,3-dione, a related scaffold, have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov

To develop derivatives of this compound for a specific biological target, a focused screening approach would be necessary. This would involve testing the compound against a panel of relevant enzymes or receptors. Once a primary target is identified, further chemical modifications, guided by SAR and computational studies, would be undertaken to enhance potency and selectivity for that specific target. This would lead to the generation of highly specific chemical tools for basic research applications.

Future Research Directions and Unexplored Avenues

Integration with Advanced Biological Screening Platforms for Novel Targets

The diverse biological activities of isatin (B1672199) derivatives, including anticancer, antiviral, and antimicrobial effects, underscore the potential of 1-(2-propoxybenzyl)-1H-indole-2,3-dione as a lead compound. nih.govdovepress.comnih.govmdpi.com Future research should prioritize its integration with high-throughput screening (HTS) and high-content screening (HCS) platforms to rapidly elucidate its biological targets and mechanisms of action.

Computational methods, such as molecular docking and dynamics simulations, can be employed as a preliminary step to predict interactions with a wide array of biological macromolecules. researchgate.netnih.govnih.gov This in silico screening can identify potential protein targets, guiding subsequent in vitro and in vivo studies. For instance, various isatin derivatives have been shown to target cyclin-dependent kinases (CDKs), caspases, and tubulin, all of which are critical in cancer progression. nih.govresearchgate.netresearchgate.net A systematic screening of this compound against a panel of such kinases and proteases could unveil novel inhibitory activities.

Table 1: Potential Biological Targets for Isatin Derivatives

Target Class Specific Examples Potential Therapeutic Area
Kinases Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs) Cancer
Proteases Caspases, Aminopeptidase N Cancer, Inflammation
Tubulin Cancer

The data in this table is based on general findings for the isatin scaffold and its derivatives.

Collaborative Research Initiatives in Synthetic Biology and Chemical Biology

The structural versatility of the isatin core lends itself to innovative synthetic strategies. Collaborative initiatives between synthetic chemists and chemical biologists are crucial for exploring the full potential of this compound. One promising avenue is the application of synthetic biology principles to generate novel derivatives. This could involve engineering biosynthetic pathways in microorganisms to produce functionalized isatin precursors, which can then be chemically modified.

Furthermore, the concept of creating molecular hybrids by combining the isatin scaffold with other pharmacophores has proven effective in developing new bioactive entities. dovepress.com Collaborative efforts could focus on conjugating this compound with other known bioactive moieties to create dual-action agents with potentially synergistic effects and reduced risk of drug resistance. mdpi.comdovepress.com

Exploration of Supramolecular Interactions and Self-Assembly Properties

The planar structure of the indole (B1671886) ring and the presence of carbonyl groups in this compound suggest a propensity for supramolecular interactions, such as π-π stacking and hydrogen bonding. creative-proteomics.com Future research should delve into the self-assembly properties of this compound, which could lead to the development of novel biomaterials, such as gels, liquid crystals, or nanoparticles for targeted delivery applications.

Understanding these interactions is fundamental to its behavior in biological systems, including its ability to bind to proteins and nucleic acids. researchgate.net Techniques such as X-ray crystallography, NMR spectroscopy, and atomic force microscopy can be employed to study the formation of higher-order structures.

Methodological Advancements in Its Synthesis and Characterization

While general methods for the synthesis of N-substituted isatins are well-established, optimizing the synthesis of this compound for efficiency, scalability, and environmental sustainability remains a key research area. nih.govresearchgate.net This includes exploring novel catalytic systems, microwave-assisted synthesis, and flow chemistry approaches. nih.govyoutube.com

The comprehensive characterization of this compound and its future derivatives is paramount. Advanced spectroscopic and spectrometric techniques will be essential for unambiguous structure elucidation and purity assessment.

Table 2: Key Characterization Techniques for Isatin Derivatives

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Detailed structural information, including connectivity and stereochemistry
Mass Spectrometry (MS) Molecular weight and fragmentation patterns
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups

Design of Next-Generation Derivatives for Enhanced Research Efficacy

Building upon the data generated from advanced screening and mechanistic studies, the rational design of next-generation derivatives of this compound can be undertaken to enhance its efficacy and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. researchgate.net

Modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing electron-donating or electron-withdrawing groups on the 2-propoxybenzyl moiety to modulate electronic properties and binding interactions.

Substitution on the Indole Ring: Halogenation or introduction of other functional groups at the C5, C6, or C7 positions of the isatin core has been shown to enhance biological activity. frontiersin.org

Modification of the Propoxy Linker: Varying the length and nature of the alkyl chain could influence solubility, bioavailability, and target engagement.

These designed derivatives can then be synthesized and subjected to the same rigorous screening and characterization processes, creating an iterative cycle of design, synthesis, and testing to develop highly potent and selective research tools and potential therapeutic leads.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(2-propoxybenzyl)-1H-indole-2,3-dione and its structural analogues?

  • Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, alkylation of the indole-2,3-dione core with 2-propoxybenzyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF) is a standard approach. Purification via silica gel chromatography using solvent systems like hexane/ethyl ether (1:2) yields the target compound . Refluxing with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures, is also effective for analogous derivatives .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying substituent positions. For example, aromatic protons in the 2-propoxybenzyl group appear as distinct multiplets (δ 6.7–7.4 ppm), while the indole-2,3-dione carbonyls resonate near δ 170–180 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 310.12 for C₁₈H₁₅NO₃) .
  • IR Spectroscopy: Strong carbonyl stretches (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) validate functional groups .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of indole-2,3-dione derivatives?

  • Answer:

  • Solvent Selection: Use high-purity solvents (e.g., ethanol, DMSO) with slow evaporation at 20–25°C to grow single crystals.
  • Software Tools: SHELXL (v.2018+) enables refinement of crystallographic parameters, including anisotropic displacement and hydrogen bonding networks. The program’s robust handling of twinned data and high-resolution structures is critical .
  • Thermal Analysis: Differential scanning calorimetry (DSC) data (e.g., melting point ~194°C) ensures thermal stability during crystallization .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported caspase-3 inhibition data for this compound across apoptosis assays?

  • Answer:

  • Assay Standardization: Use recombinant caspase-3 with fluorogenic substrates (e.g., DEVD-AMC) under controlled pH (7.4) and temperature (37°C).
  • Cell Line Validation: Compare activity in primary vs. immortalized cells (e.g., Jurkat T-cells vs. liver-derived models) to assess tissue-specific effects .
  • Inhibitor Controls: Co-treat with pan-caspase inhibitors (e.g., Z-VAD-FMK) to confirm specificity .

Q. How can SHELXL improve the refinement of hydrogen-bonding networks in this compound crystal structures?

  • Answer: SHELXL’s HARc and DFIX commands allow precise modeling of hydrogen bonds (e.g., N-H···O=C interactions). The TWIN and BASF options correct for twinning artifacts, common in flexible ether-containing derivatives. Comparative analysis with PLATON validates intermolecular interactions .

Q. What computational and experimental approaches enhance structure-activity relationship (SAR) studies for caspase isoform selectivity?

  • Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding affinities for caspase-3 vs. caspase-7, focusing on the 2-propoxybenzyl group’s steric effects .
  • Analog Synthesis: Introduce substituents (e.g., halogenation at the indole 5-position) to modulate electron density and binding pocket interactions .
  • Kinetic Assays: Measure Kᵢ values under varying ATP concentrations to differentiate competitive vs. non-competitive inhibition .

Q. How should researchers reconcile conflicting thermodynamic data (e.g., ΔfH°solid) for indole-2,3-dione derivatives?

  • Answer:

  • Data Validation: Cross-reference combustion calorimetry (ΔcH°solid = -3594.5 ± 3.8 kJ/mol) with DSC-measured ΔfusH (27.82 kJ/mol) to detect systematic errors .
  • Software Reanalysis: Reprocess raw data using modern tools like Gaussian to account for outdated assumptions in historical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.